9-Aminoellipticine

Description

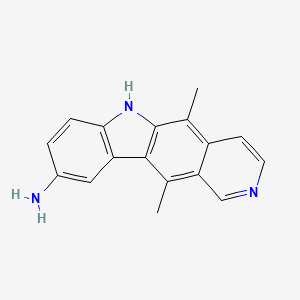

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3/c1-9-14-8-19-6-5-12(14)10(2)17-16(9)13-7-11(18)3-4-15(13)20-17/h3-8,20H,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLRPEZTOOYTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970101 | |

| Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54779-53-2 | |

| Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54779-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Aminoellipticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054779532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Aminoellipticine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Aminoellipticine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/626V38C3NM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Derivatization

Established Synthetic Routes to 9-Aminoellipticine

The synthesis of this compound is not a singular process but rather a culmination of strategic chemical transformations, often starting from a pre-existing ellipticine (B1684216) framework. Two primary and established pathways dominate the landscape of its synthesis: the reduction of 9-nitroellipticine and the chemical modification of 9-hydroxyellipticine.

The first major route involves the introduction of a nitro group at the 9-position of the ellipticine core, followed by its subsequent reduction to the desired amino group. The nitration of ellipticine is typically achieved using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions. The resulting 9-nitroellipticine then undergoes a reduction step. A variety of reducing agents can be employed for this transformation, with tin(II) chloride in the presence of hydrochloric acid being a commonly reported method. This process efficiently converts the nitro group into the primary amine, yielding this compound.

An alternative and equally important synthetic strategy begins with 9-hydroxyellipticine. This precursor can be chemically manipulated to introduce the amino functionality. One common approach involves the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate. This is typically followed by a nucleophilic substitution reaction with an amine source, such as ammonia or a protected amine equivalent. A final deprotection step, if necessary, then reveals the 9-amino group. Another method involves the direct conversion of the hydroxyl group to an amino group through processes like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to facilitate the coupling of the aryl hydroxyl group (after conversion to a triflate) with an amine.

Both of these established routes provide reliable access to this compound, allowing for its further study and derivatization.

Design and Synthesis of Novel this compound Analogs and Derivatives

The quest for improved therapeutic agents necessitates the exploration of molecular diversity. By systematically modifying the structure of this compound, chemists aim to enhance its efficacy, selectivity, and pharmacokinetic properties. This has led to the design and synthesis of a wide array of novel analogs and derivatives.

The core structure of this compound offers several positions for chemical modification. The amino group at the 9-position is a prime target for derivatization. Acylation of this amine with various carboxylic acids or their activated derivatives leads to a series of amide analogs. Similarly, alkylation reactions can introduce a range of substituents, from simple alkyl chains to more complex functional groups. These modifications can significantly impact the compound's solubility, lipophilicity, and interactions with biological targets.

Beyond the 9-amino group, other positions on the ellipticine scaffold have been explored. For instance, substitution at the N-2 and N-6 positions of the pyridocarbazole ring system can influence the molecule's planarity and its ability to intercalate with DNA. The introduction of various functional groups at these positions, such as alkyl, aryl, or heterocyclic moieties, has been a key strategy in the development of new analogs.

Furthermore, modifications to the carbazole portion of the molecule have also been investigated. The synthesis of derivatives with substituents on the A-ring of the carbazole nucleus has been pursued to probe the structure-activity relationships of these compounds. These positional modifications are crucial in fine-tuning the biological activity of this compound derivatives.

| Derivative Class | Modification Strategy | Key Reagents/Conditions | Notable Findings/Rationale |

|---|---|---|---|

| 9-N-Acyl Derivatives | Acylation of the 9-amino group | Acid chlorides, anhydrides, coupling agents (e.g., DCC, HATU) | Modulates lipophilicity and hydrogen bonding capacity, potentially altering target binding affinity. |

| 9-N-Alkyl Derivatives | Alkylation of the 9-amino group | Alkyl halides, reductive amination | Introduces steric bulk and modifies basicity, which can influence cellular uptake and DNA interaction. |

| N-2 and/or N-6 Substituted Analogs | Alkylation or arylation of the pyridine (B92270) nitrogen atoms | Alkyl halides, aryl boronic acids (Suzuki coupling) | Alters the planarity and electronic properties of the pyridocarbazole system, affecting DNA intercalation. |

| A-Ring Modified Analogs | Introduction of substituents on the carbazole ring | Electrophilic aromatic substitution, cross-coupling reactions | Probes the importance of the carbazole moiety for biological activity and can be used to attach targeting groups. |

While the core ellipticine structure is planar and achiral, the introduction of chiral centers in its derivatives opens up a new dimension in their design and synthesis. Stereochemistry can play a pivotal role in the biological activity of a drug, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. ankara.edu.trmalariaworld.org

The synthesis of chiral this compound derivatives often involves the use of chiral starting materials or the application of asymmetric synthesis methodologies. For example, if a substituent introduced at the 9-amino group or elsewhere on the molecule contains a stereocenter, the resulting product will be a mixture of diastereomers unless a stereoselective synthesis is employed.

Asymmetric synthesis aims to produce a single stereoisomer in excess. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. For instance, the asymmetric reduction of a ketone precursor to a chiral alcohol can be a key step in the synthesis of a chiral side chain that is subsequently attached to the this compound core.

The separation of stereoisomers can also be accomplished through chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional chromatographic or crystallization techniques.

The importance of stereochemistry lies in the fact that biological macromolecules, such as enzymes and receptors, are themselves chiral. Therefore, the three-dimensional arrangement of atoms in a drug molecule can significantly affect its binding affinity and efficacy. The development of stereoselective syntheses for this compound derivatives is a critical area of research aimed at producing enantiomerically pure compounds with optimized therapeutic properties.

Molecular Mechanisms of Interaction with Nucleic Acids and Associated Enzymes

DNA Intercalation Dynamics and Structural Consequences

9-Aminoellipticine, like its parent compound ellipticine (B1684216), possesses a planar polycyclic structure that facilitates its insertion between DNA base pairs, a process known as intercalation nih.govnih.govpnas.org. This mode of binding is a common strategy for many DNA-targeting chemotherapeutic agents.

The act of intercalation by planar molecules like this compound can influence DNA topology, including its superhelical density frontiersin.orgwikipedia.org. By inserting between base pairs, intercalators can alter the DNA's helical parameters, such as the unwinding angle nih.govpnas.org. This unwinding can lead to changes in the DNA's supercoiling state, which in turn affects DNA accessibility for transcription and replication machinery wikipedia.orgnih.gov. Ellipticine, in general, has been shown to lengthen and unwind DNA nih.gov, suggesting a similar effect for its derivative, this compound, by altering the DNA's helical structure and potentially its superhelical density.

Sequence-Specific and Lesion-Dependent DNA Interactions

Beyond general intercalation, this compound exhibits a remarkable and specific reactivity towards apurinic/apyrimidinic (AP) sites, which are common DNA lesions arising from spontaneous base loss or as intermediates in DNA repair pathways wikipedia.org.

This compound selectively recognizes and reacts with AP sites in DNA, leading to strand cleavage nih.govcapes.gov.brnih.govnih.govtandfonline.comacs.orgacs.orgdntb.gov.uanih.gov. Notably, it demonstrates differential reactivity, cleaving AP sites effectively while showing no significant action on apyrimidinic sites under similar conditions nih.gov. This specific interaction is mediated through a chemical reaction mechanism involving the formation of a Schiff base intermediate. The kinetics of this process, particularly the build-up of fluorescence that accompanies the reaction, have been quantified.

| DNA Substrate | Second-Order Rate Constant (min⁻¹ M⁻¹) | Reference |

| ds DNA | 15 x 10³ | capes.gov.brnih.govacs.org |

| T(AP)T | 0.105 x 10³ | capes.gov.brnih.govacs.org |

The cleavage of AP sites by this compound proceeds via a well-defined chemical pathway. The primary amine group of this compound reacts with the aldehyde function present at the AP site (formed after base loss from the deoxyribose sugar) to generate an unstable Schiff base intermediate nih.govcapes.gov.brcapes.gov.brnih.govtandfonline.comacs.orgdntb.gov.ua. This Schiff base then undergoes a beta-elimination reaction. This elimination step results in the formation of a conjugated double bond within the Schiff base structure, which is responsible for the observed fluorescence capes.gov.brnih.govacs.org. The beta-elimination also leads to the breakage of the phosphodiester bond at the AP site wikipedia.orgtandfonline.comacs.org.

As a consequence of the beta-elimination reaction at the AP site, this compound becomes covalently attached to the deoxyribose moiety. This results in the formation of a DNA adduct where the ellipticine derivative is linked to the abasic sugar residue nih.govresearchgate.net. This covalent modification of the DNA backbone can have significant implications for DNA structure and its recognition by cellular enzymes, including those involved in DNA repair nih.govnih.gov. For instance, the formation of such adducts has been implicated in the inhibition of base excision repair pathways nih.govdntb.gov.ua.

Compound List:

this compound

Ellipticine

9-hydroxyellipticine

9-chloro-N2-methylellipticinium

9-methoxy-N2-methylellipticinium

Elliptinium

Olivacine

3-aminocarbazole

Ethidium bromide (Et-Br)

Netropsin

Modulation of DNA Topoisomerase Activity

Topoisomerases are critical enzymes that manage DNA topology, essential for processes such as replication, transcription, and chromosome segregation. They function by creating transient breaks in the DNA backbone, allowing strands to pass through each other, and then re-ligating the breaks.

Inhibition of DNA Topoisomerase II Alpha and Beta Isoforms

While the ellipticine class of compounds is generally recognized for its interaction with DNA topoisomerases, the specific direct inhibition of Topoisomerase II alpha and beta isoforms by this compound is not extensively detailed in the provided research snippets. Instead, studies highlight this compound's direct interaction with apurinic (AP) sites within DNA. It has been shown to cleave these sites through a mechanism involving Schiff base formation followed by beta-elimination capes.gov.bracs.org. This interaction with AP sites, which are DNA lesions, is a distinct mode of action from direct topoisomerase inhibition. However, it is known that DNA lesions, including AP sites, can influence the activity of topoisomerases.

Mechanism of Topoisomerase-Mediated DNA Cleavage Enhancement

The mechanism by which this compound influences topoisomerase-mediated DNA cleavage appears to be indirect, stemming from its interaction with AP sites. Research indicates that this compound can cleave DNA specifically at AP sites, a process facilitated by the formation of a Schiff base intermediate and subsequent beta-elimination capes.gov.bracs.org. Importantly, AP sites themselves have been identified as endogenous factors that can markedly stimulate the DNA cleavage activity of Topoisomerase II alpha and beta nih.govfrontiersin.org. Therefore, by interacting with and potentially increasing the presence of AP sites, this compound may indirectly enhance topoisomerase-mediated DNA cleavage. This contrasts with direct topoisomerase poisons that stabilize the enzyme-DNA cleavage complex without necessarily involving AP sites as the primary interaction point.

Formation of Covalent DNA Adducts

A significant aspect of ellipticine's (and by extension, its derivatives') mechanism of action involves its metabolic activation to reactive species that form covalent adducts with DNA. This process is mediated by cellular enzymes, primarily Cytochrome P450 (CYP) and peroxidases.

Peroxidase-Mediated Metabolic Activation and Adduct Formation

In addition to CYPs, peroxidases also play a role in the metabolic activation of ellipticine, contributing to DNA adduct formation upol.czscispace.comnih.govresearchgate.netpsu.edu. Enzymes such as myeloperoxidase (MPO), cyclooxygenases (COX-1 and COX-2), lactoperoxidase, and horseradish peroxidase (HRP) have been shown to oxidize ellipticine nih.govpsu.edu. The major metabolite formed through peroxidase-mediated oxidation is an ellipticine dimer, where two ellipticine molecules are linked via specific nitrogen and carbon atoms upol.czresearchgate.netpsu.edu. Ellipticine N2-oxide is also identified as a metabolite generated by peroxidases upol.czresearchgate.netpsu.edu. These peroxidase-derived metabolites also contribute to the formation of DNA adducts, mirroring the activity seen with CYP-mediated pathways upol.czresearchgate.net.

Characterization of Specific Deoxyguanosine Adducts

The covalent binding of ellipticine metabolites to DNA primarily targets deoxyguanosine (dG) residues scispace.comcapes.gov.brresearchgate.net. Research has identified two major ellipticine-derived deoxyguanosine adducts, which are formed from the reactive species generated by 13-hydroxyellipticine and 12-hydroxyellipticine upol.cznih.govscispace.comresearchgate.net. While these adducts have been detected and partially characterized, the precise chemical structures and the specific positions of binding on the guanine (B1146940) base are still subjects of ongoing research researchgate.netkcl.ac.uk.

Data Table: Metabolic Activation Pathways and DNA Adduct Formation by Ellipticine

| Enzyme Class | Specific Enzymes Mentioned | Metabolites Formed (Adduct-Forming) | Reactive Species (Proposed) | Target DNA Base | Major Adducts Characterized |

| Cytochrome P450 (CYP) | CYP1A, CYP3A subfamilies (e.g., CYP1A1/2, CYP3A4, CYP3A1) | 13-hydroxyellipticine, 12-hydroxyellipticine | Ellipticine-13-ylium, Ellipticine-12-ylium | Deoxyguanosine (dG) | Two major deoxyguanosine adducts derived from 13-hydroxyellipticine and 12-hydroxyellipticine upol.cznih.govscispace.comcapes.gov.brresearchgate.net |

| Peroxidases | Myeloperoxidase (MPO), Cyclooxygenases (COX-1, COX-2), Lactoperoxidase, Horseradish Peroxidase (HRP) | Ellipticine dimer, Ellipticine N2-oxide | Not explicitly specified for adduct formation mechanism | Deoxyguanosine (dG) | Two major deoxyguanosine adducts (linked to 13-OH and 12-OH metabolites) upol.czresearchgate.netpsu.edu |

Cellular and Subcellular Responses to 9 Aminoellipticine Exposure

Cell Cycle Perturbation and Arrest

The cell cycle is a tightly regulated process that ensures proper cell division. Compounds that interfere with this process can halt proliferation, a critical step in controlling cancer growth. Ellipticine (B1684216) derivatives, including those related to 9-aminoellipticine, have been shown to induce cell cycle arrest at specific phases.

Induction of G1 Phase Cell Cycle Arrest

Studies involving ellipticine derivatives, particularly 9-hydroxyellipticine, have indicated a propensity to induce cell cycle arrest in the G1 (Gap 1) phase. This phase is crucial for cell growth and preparation for DNA replication. In cancer cells with wild-type p53, treatment with ellipticine or its derivatives has been observed to lead to an accumulation of cells in the G0/G1 phase kcl.ac.ukunibas.itnih.gov. This arrest prevents cells from progressing into the S phase (DNA synthesis) and subsequent phases of the cell cycle.

Induction of G2/M Phase Cell Cycle Arrest

While G1 arrest is a prominent effect observed with some ellipticine derivatives, other studies on ellipticine itself suggest it can also cause arrest in the G2/M (Gap 2/Mitosis) phase, particularly in cells with mutated p53 nih.gov. The G2/M phase is critical for DNA repair and the segregation of chromosomes during cell division. Arrest at this stage can also lead to cell death or prevent the propagation of genetic errors. However, specific data directly linking this compound to G2/M arrest is less prominent in the provided literature compared to its effects or those of related compounds on G1 arrest.

Regulatory Networks Involving p53 and Cyclin-Dependent Kinase Inhibitors (e.g., p21)

The tumor suppressor protein p53 plays a pivotal role in responding to cellular stress, including DNA damage, by halting the cell cycle and initiating DNA repair or apoptosis libretexts.org. Ellipticine derivatives have been shown to influence p53 activity. Specifically, 9-hydroxyellipticine has been noted to inhibit the phosphorylation of p53, a modification that can affect its stability and function nih.govupol.cz. Following activation by cellular stress, p53 can induce the expression of cyclin-dependent kinase inhibitors (CKIs), such as p21 (also known as CDKN1A) libretexts.orgresearchgate.netnih.govwikipedia.org.

The protein p21 acts by binding to and inhibiting cyclin-dependent kinase (CDK)/cyclin complexes, which are essential for driving the cell cycle forward. By blocking these complexes, p21 enforces cell cycle arrest, most notably at the G1 checkpoint, thereby preventing cells with damaged DNA from entering the S phase libretexts.orgnih.govwikipedia.orgnih.gov. The interplay between p53 and p21 is a critical pathway through which ellipticine derivatives can exert their cell cycle-perturbing effects kcl.ac.ukunibas.itnih.govupol.cznih.gov.

Mechanisms of Programmed Cell Death Induction

Beyond cell cycle arrest, this compound and related ellipticine compounds can also trigger apoptosis, a highly regulated process of cell self-destruction essential for tissue homeostasis and eliminating damaged or unwanted cells.

Apoptosis Induction Pathways and Execution

Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both ultimately converging on the activation of caspases, a family of proteases that dismantle the cell medcraveonline.comnih.govthermofisher.com. The intrinsic pathway is often activated by internal cellular stress, such as DNA damage or the generation of reactive oxygen species (ROS), which can be induced by ellipticine nih.govmedcraveonline.comnih.govthermofisher.commedbullets.com. This pathway involves changes in mitochondrial membrane permeability, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm medcraveonline.comnih.govthermofisher.commedbullets.com. Cytochrome c then binds to Apaf-1, forming the apoptosome complex, which activates caspase-9. Activated caspase-9, in turn, triggers the executioner caspases, such as caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis medcraveonline.comnih.govthermofisher.com. Ellipticine has been reported to activate apoptosis through modulation of Bcl-2 family proteins and disruption of mitochondrial function nih.gov.

Role of Pro- and Anti-Apoptotic Proteins (e.g., Bax, Bcl-2)

The Bcl-2 protein family is a critical regulator of the intrinsic apoptotic pathway, balancing cell survival and death medcraveonline.comnih.govmedbullets.comnih.govdovepress.com. Pro-apoptotic members, such as Bax, promote cell death by forming pores in the outer mitochondrial membrane, facilitating the release of cytochrome c nih.govthermofisher.commedbullets.comnih.govdovepress.comnih.govembopress.org. Conversely, anti-apoptotic proteins, like Bcl-2, inhibit apoptosis by sequestering cytochrome c or preventing Bax oligomerization nih.govthermofisher.commedbullets.comnih.govdovepress.comnih.govembopress.org. The ratio of Bax to Bcl-2 expression is often indicative of a cell's susceptibility to apoptosis dovepress.comwaocp.org. While direct quantitative data on the modulation of Bax and Bcl-2 by this compound is not extensively detailed in the provided snippets, ellipticine derivatives are known to influence these pathways, suggesting that this compound may also modulate the balance between pro- and anti-apoptotic proteins to induce cell death nih.gov.

Structure Activity Relationship Sar Investigations of 9 Aminoellipticine Derivatives

Correlative Analysis of Chemical Structure and DNA Binding Affinity

The planar, fused ring system of ellipticine (B1684216) is a fundamental structural feature that facilitates its interaction with DNA, primarily through intercalation between base pairs researchgate.nettandfonline.comnih.govmedchemexpress.comnanoient.org. This intercalation mechanism is crucial for its biological activity. 9-Aminoellipticine (9AE) specifically has been identified as a compound that interacts with DNA, with studies suggesting it acts as an intercalator and may also play a role in inhibiting DNA repair pathways, potentially by interacting with apurinic (AP) sites researchgate.netresearchgate.netdtic.mil. The stacking interactions involving the polycyclic structure of this compound are proposed to govern its binding mode within the DNA duplex researchgate.net. Modifications to the ellipticine core, such as the introduction of positive charges through N-alkylation to form ellipticinium salts, have been shown to influence DNA binding affinity researchgate.net, suggesting that alterations in charge distribution and planarity can modulate the strength and mode of DNA interaction.

Structural Determinants for Topoisomerase Inhibitory Potency

Ellipticine and numerous derivatives are recognized as potent inhibitors of DNA topoisomerase II, and some also affect topoisomerase I researchgate.nettandfonline.comnih.govmedchemexpress.comresearchgate.netnih.gov. The primary mechanism involves the compound intercalating into DNA and acting as a "poison" for topoisomerase II, stabilizing the transient cleavable complex formed between the enzyme and DNA, leading to DNA strand breaks tandfonline.comnih.govmedchemexpress.com.

Relationship Between Molecular Modifications and Cellular Phenotypes

The ultimate biological outcome of ellipticine derivatives is their cytotoxic and antiproliferative effects on cancer cells, often mediated by their topoisomerase inhibitory action researchgate.nettandfonline.comresearchgate.net. Structural modifications can significantly alter these cellular phenotypes. For example, N-alkylation of ellipticine has been reported to enhance growth inhibition across various cancer cell lines researchgate.net. Specifically, 6-methylellipticine demonstrated particularly potent growth inhibitory activity, with GI50 values ranging from 0.47 to 0.9 μM researchgate.net.

While detailed SAR studies specifically on derivatives of this compound are less extensively detailed in the provided literature compared to the parent ellipticine, the general principle holds true: alterations in molecular structure that improve DNA binding or enhance topoisomerase inhibition are expected to translate into more potent cellular effects, such as increased cytotoxicity or cell cycle arrest. The induction of apoptosis has also been noted as a cellular phenotype associated with the mechanism of action of some ellipticine-related compounds tandfonline.comnih.gov.

Rational Design Principles for Optimized Biological Activity

The SAR studies conducted on ellipticine and its analogues provide foundational principles for the rational design of novel anticancer agents. Key strategies involve optimizing the molecule's ability to intercalate into DNA and effectively inhibit topoisomerases. Modifications at various positions of the ellipticine core, including the 6-position or through N-alkylation, have yielded compounds with superior potency compared to the parent molecule researchgate.netnih.gov.

The development of derivatives like ET-1 and ET-2, which act as more potent catalytic inhibitors of topoisomerase IIα, exemplifies a rational design approach. By fine-tuning the chemical structure, researchers aim to enhance DNA intercalation and enzyme inhibitory potency, thereby achieving improved cellular activity and potentially overcoming limitations of earlier compounds nih.gov. The overarching goal is to systematically modify the molecular structure to optimize interactions with biological targets, leading to desired cellular phenotypes such as potent cytotoxicity against cancer cells, while potentially mitigating undesirable side effects.

Data Table: Structure-Activity Relationship of Ellipticine Derivatives

Preclinical Efficacy Studies in Defined Biological Models

In Vitro Efficacy in Established Cancer Cell Lines

In vitro studies are foundational for understanding a compound's direct effects on cancer cells, providing initial insights into its cytotoxic and antiproliferative capabilities across different cancer types.

Ellipticine (B1684216), the parent compound, has demonstrated broad-spectrum cytotoxicity against a variety of human cancer cell lines. Studies have shown that ellipticine inhibits the growth and proliferation of cell lines derived from neuroblastoma (e.g., IMR-32, UKF-NB-4, UKF-NB-3), leukemia (e.g., HL-60, CCRF-CEM), breast adenocarcinoma (e.g., MCF-7), and glioblastoma (e.g., U87MG) nih.govresearchgate.net. Notably, neuroblastoma and leukemia cell lines exhibited high sensitivity to ellipticine, with reported half-maximal inhibitory concentrations (IC50) below 1 µM nih.gov.

While specific quantitative IC50 values for 9-aminoellipticine across a wide range of cancer cell lines are not extensively detailed in the provided literature, its mechanism of action is closely related to ellipticine. Research indicates that this compound, like other ellipticine derivatives, can intercalate into DNA and may exert its mutagenic and cytotoxic activity through the formation of covalent DNA adducts nih.gov. It has also been shown to inhibit the base excision-repair pathway by irreversibly modifying DNA substrates nih.gov. These mechanisms suggest a potential for broad cytotoxic activity against various cancer cell types.

Table 1: In Vitro Cytotoxicity of Ellipticine in Human Cancer Cell Lines

| Cell Line Type | Cell Line Name | Histological Type | Reported IC50 (µM) | Reference |

| Neuroblastoma | IMR-32 | Neuroblastoma | < 1 | nih.gov |

| Neuroblastoma | UKF-NB-4 | Neuroblastoma | < 1 | nih.gov |

| Neuroblastoma | UKF-NB-3 | Neuroblastoma | < 1 | nih.gov |

| Leukemia | HL-60 | Leukemia | < 1 | nih.gov |

| Breast Adenocarcinoma | MCF-7 | Breast Cancer | Comparable | nih.gov |

| Glioblastoma | U87MG | Brain Cancer | Comparable | nih.gov |

| Chinese Hamster Ovary Cell | CHO | Ovarian Cancer (cell line) | Cytotoxic | nih.gov |

Note: "Comparable" indicates similar sensitivity levels to ellipticine as other sensitive cell lines mentioned.

This compound is a derivative of ellipticine, and studies comparing the efficacy of ellipticine derivatives highlight structure-activity relationships. For instance, ellipticine derivatives with substituents at the 9-position, such as this compound, have been investigated for their ability to cleave DNA at apurinic sites nih.gov. While direct comparative studies of this compound against a broad panel of other small molecule anticancer agents are not detailed in the provided snippets, its mechanism involving DNA intercalation and apurinic site cleavage places it within a class of compounds aimed at DNA damage and repair inhibition, similar to some alkylating agents or topoisomerase inhibitors. The parent compound, ellipticine, has been studied extensively for its cytotoxic effects, providing a benchmark for its derivatives.

In Vivo Efficacy in Xenograft and Syngeneic Animal Models

Preclinical in vivo studies are essential for evaluating a compound's efficacy in a complex biological system, assessing its antitumor activity within a living organism.

Studies have indicated that this compound has been investigated in xenograft models cloudfront.net. These models involve implanting human tumor cells into immunocompromised mice, allowing for the assessment of a compound's ability to inhibit tumor growth. While specific quantitative data on tumor growth inhibition or survival benefits for this compound in these models are not detailed in the provided search results, its mechanism of action, which involves DNA damage and repair inhibition, suggests a potential for antitumor effects. For comparison, other compounds targeting apurinic sites, such as methoxyamine, have shown activity in human tumor xenograft models when combined with other agents acs.org. Ellipticine derivatives have also been evaluated in preclinical brain tumor xenograft models upol.cz. Syngeneic models, which use tumor cells from the same inbred mouse strain, are primarily utilized for studying immunotherapies due to the intact immune system of the host mice ovariancanada.orgcrownbio.complos.orgpharmalegacy.com.

Genetically Engineered Mouse Models (GEMMs) are invaluable tools in oncology research as they recapitulate key features of human cancers, including genetic heterogeneity and the tumor microenvironment embopress.orgnih.govnih.gov. These models are instrumental in validating drug targets and assessing therapy efficacy. While the general utility of GEMMs for preclinical efficacy studies is well-established, specific published data detailing the efficacy of this compound in GEMMs for various cancer types were not found within the provided search results.

Pharmacodynamic Biomarkers of Preclinical Efficacy

Pharmacodynamic (PD) biomarkers are crucial for understanding a drug's mechanism of action and its biological effects within the body, providing evidence of target engagement and efficacy. Preclinical PD biomarkers are measurable indicators used in early drug development to assess how a compound behaves crownbio.comnih.gov.

This compound's known mechanisms of action—DNA intercalation, cleavage at apurinic sites, and inhibition of base excision repair—provide a basis for identifying potential PD biomarkers. For example, the formation of DNA adducts, a known mechanism for ellipticine derivatives, can serve as a direct indicator of drug-DNA interaction and potential cellular damage nih.govupol.czscispace.com. Monitoring the inhibition of DNA repair enzymes or quantifying specific DNA lesions could also serve as PD endpoints. The compound's ability to cleave apurinic sites nih.gov suggests that markers related to DNA repair pathway modulation could be relevant PD indicators for this compound.

Mechanisms of Resistance to 9 Aminoellipticine in Preclinical Systems

Intrinsic Cellular Resistance Pathways

Intrinsic resistance refers to the inherent ability of some cancer cells to withstand the cytotoxic effects of 9-aminoellipticine without prior exposure. This can be attributed to a variety of pre-existing cellular characteristics. For example, some tumor cells may naturally have lower levels of the drug's target, topoisomerase II, or possess highly efficient DNA repair systems that can counteract the DNA damage induced by this compound.

Another potential intrinsic resistance mechanism is the baseline expression of drug efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family. These transporters can actively remove this compound from the cell, preventing it from reaching its intracellular target at a high enough concentration to be effective. The inherent metabolic state of a cancer cell, including its capacity to detoxify xenobiotics, may also play a role in intrinsic resistance.

Acquired Resistance Mechanisms Through Experimental Evolution

Acquired resistance develops in cancer cell populations following exposure to a drug. Through a process of selection, cells with genetic or epigenetic alterations that confer a survival advantage in the presence of the drug will proliferate. In preclinical settings, this is often studied by continuously exposing cancer cell lines to increasing concentrations of the drug.

A well-documented mechanism of acquired multidrug resistance is the overexpression of ABC transporters, with P-glycoprotein (P-gp) being a prominent example. nih.gov P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of xenobiotics, including some anticancer drugs, out of the cell. nih.gov This reduces the intracellular drug concentration, thereby diminishing its cytotoxic effect. In preclinical models, cancer cells selected for resistance to 9-hydroxyellipticine, a close analog of this compound, have been shown to overexpress P-glycoprotein. nih.gov This overexpression is associated with cross-resistance to other chemotherapeutic agents that are also P-gp substrates, such as doxorubicin (B1662922) and vincristine. nih.gov

Since topoisomerase II is a primary target of this compound, alterations in this enzyme are a key mechanism of acquired resistance. Studies on Chinese hamster lung cells made resistant to 9-hydroxyellipticine (DC-3F/9-OH-E) have revealed significant changes in topoisomerase II. These resistant cells exhibit a 4-5 fold reduction in the amount of topoisomerase II alpha compared to the sensitive parental cell line. Furthermore, a mutation leading to a stop codon results in the complete absence of the topoisomerase II beta isoform in these resistant cells. This loss of topoisomerase II beta activity has been shown to be partly responsible for the resistance to topoisomerase II inhibitors. These findings demonstrate that both quantitative and qualitative changes in topoisomerase II can contribute to the development of resistance.

| Parameter | Sensitive Parental Cells (DC-3F) | 9-Hydroxyellipticine-Resistant Cells (DC-3F/9-OH-E) |

|---|---|---|

| Topoisomerase II alpha level | Normal | 4-5 fold lower |

| Topoisomerase II beta expression | Present | Completely abolished (due to mutation) |

Cancer cells can acquire resistance by altering the signaling pathways that regulate cell survival and apoptosis (programmed cell death). Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can increase the threshold for triggering cell death, even in the presence of a cytotoxic agent like this compound.

In studies comparing sensitive and resistant Chinese hamster lung cells, it was observed that the toxicity of 9-hydroxyellipticine in sensitive cells appears to be mediated by its interaction with an intracellular protein, leading to lethal lesions independent of effects on macromolecular synthesis. nih.gov In contrast, in resistant cells, cell death occurs alongside the inhibition of these syntheses. nih.gov This suggests that resistant cells may have adapted their cell death signaling to be less dependent on the primary mechanism of action of the drug. Furthermore, alterations in cell cycle checkpoints can allow resistant cells to survive and repair drug-induced DNA damage more effectively.

Cancer cells are known for their metabolic plasticity, which can be further altered to promote survival under the stress of chemotherapy. This metabolic reprogramming can involve a shift towards glycolysis even in the presence of oxygen (the Warburg effect), as well as changes in amino acid and lipid metabolism. These metabolic shifts can provide the necessary energy and building blocks for cell survival and proliferation, and can also contribute to a cellular redox state that counteracts the oxidative stress induced by some anticancer drugs.

Enhanced stress response pathways are another adaptive mechanism. This can include the upregulation of antioxidant systems, such as the glutathione-dependent detoxification pathway, which can neutralize reactive oxygen species generated by drug action. Additionally, the unfolded protein response (UPR) can be activated to manage the stress of damaged proteins and promote cell survival. While direct evidence linking these specific pathways to this compound resistance is still emerging, they represent plausible mechanisms by which cancer cells can adapt to and survive treatment with this compound.

Advanced Biophysical and Computational Methodologies in 9 Aminoellipticine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of Drug-DNA Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution, making it ideal for studying the conformational details of 9-Aminoellipticine when bound to DNA.

Two-dimensional NMR methods, in conjunction with energy minimization and molecular modeling, have been employed to determine the solution structure of a complex between this compound and a DNA duplex. nih.gov In one such study, the compound was covalently attached to an apurinic site within a 9-mer DNA duplex. The analysis relied on Nuclear Overhauser Effect (NOE) data, which provides through-space proton-proton distance information. nih.gov

Key findings from NMR conformational analysis revealed a distinct intercalative binding mode. The indole (B1671886) ring system of this compound inserts itself at the apurinic site, positioning itself parallel to and between the flanking guanine-cytosine (GC) base pairs. nih.gov Simultaneously, the protonated pyridinic ring of the molecule stacks between cytidine (B196190) and thymidine (B127349) bases on the complementary DNA strand. nih.gov This detailed structural model is supported by the observation of diverted NOE connectivity, for instance, from a cytosine base, through the ellipticine (B1684216) molecule, to a thymine (B56734) base (C13-Aell-T14). nih.gov

The stability of this complex is primarily governed by π-π stacking and hydrophobic interactions at the intercalation site, as there are no groups on the ellipticine derivative that can engage in significant electrostatic or hydrogen-bonding interactions with the DNA in this specific model. nih.gov These stacking interactions are crucial for the formation of a stable, single intrahelical form of a right-handed B-type DNA duplex. nih.gov

| Parameter | Observation | Implication |

| Binding Mode | Intercalation of the indole ring system at an apurinic site. | The planar aromatic system of this compound fits between DNA base pairs. |

| Orientation | The indole ring is parallel to flanking GC base pairs. | Maximizes stacking interactions. |

| Complementary Strand Interaction | The pyridinic ring stacks between cytidine and thymidine bases. | Indicates a bistranded intercalation. |

| NOE Connectivity | Normal sequential connectivity is broken and diverted through the ellipticine moiety (e.g., C13-Aell-T14). | Provides direct evidence of the drug's position within the DNA helix. |

| Stabilizing Forces | Predominantly π-π stacking and hydrophobic contacts. | Determines the stability and conformation of the drug-DNA conjugate. nih.gov |

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations serve as a "computational microscope," complementing experimental techniques by providing a detailed, atomistic view of how this compound interacts with its targets. nih.govsemanticscholar.org These methods are crucial for understanding the binding affinity, orientation, and dynamic behavior of the ligand-receptor system over time. nih.gov

Molecular mechanics has been used to investigate the insertion of this compound into both single- and double-stranded abasic oligonucleotides. nih.gov These studies have explored various binding scenarios, including covalent complexes and reversible Schiff base formations, with results that align well with experimental NMR data. nih.gov

Molecular docking studies have been performed on ellipticine derivatives to predict their binding affinity and interactions with target proteins like topoisomerase II. researchgate.net For instance, some derivatives have shown high binding free energy values, around -10 kcal/mol, indicating a favorable interaction. researchgate.net Docking helps identify key interactions, such as hydrogen bonding and hydrophobic contacts, that contribute to the stability of the drug-target complex. scienceforecastoa.com

MD simulations provide insights into the dynamic nature of these interactions. nih.gov For the related compound 9-hydroxyellipticine, extensive MD simulations investigating its intercalation into a DNA oligonucleotide revealed that the pyridine (B92270) ring of the chromophore consistently orients itself within the major groove. nih.gov These simulations also showed that the drug could adopt several distinct orientations that remained stable for hundreds of picoseconds. nih.gov Interestingly, despite the presence of polar groups, no direct hydrogen bonding to the DNA was observed; instead, interactions between the drug's methyl groups and thymine bases appeared to be significant in determining its preferred orientation. nih.gov

| Technique | Application to this compound Research | Key Insights |

| Molecular Docking | Predicts the preferred binding mode and affinity of this compound to DNA and topoisomerase II. | Identification of potential binding sites, interaction types (hydrogen bonds, hydrophobic interactions), and estimation of binding free energy. researchgate.netscienceforecastoa.com |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of the this compound-target complex. | Reveals conformational changes, stability of binding poses, the role of solvent molecules, and the influence of the drug on DNA structure (e.g., unwinding). nih.govnih.gov |

| Molecular Mechanics | Studies the insertion of this compound into abasic DNA. | Analysis of different possible structures for drug-DNA complexes, consistent with experimental data. nih.gov |

Fluorescence Spectroscopy and Quenching Studies for Interaction Characterization

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to macromolecules like DNA and proteins. springernature.com Changes in the fluorescence properties of a molecule upon binding—such as emission intensity, wavelength, and lifetime—can provide valuable information about the binding mechanism, affinity, and stoichiometry. springernature.com

While specific fluorescence studies on this compound are not detailed in the provided search results, the methodology can be understood from studies on the structurally similar compound 9-aminoacridine (B1665356). In these studies, the fluorescence of 9-aminoacridine is quenched upon interaction with various molecules. researchgate.netnih.gov This quenching can occur through different mechanisms, with static quenching being a common observation. researchgate.netnih.gov

Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore (9-aminoacridine) and the quencher. researchgate.net This mechanism is typically confirmed by lifetime measurements, as the fluorescence lifetime of the uncomplexed fluorophore remains unchanged. researchgate.net By analyzing the fluorescence quenching data, researchers can calculate key binding parameters:

Binding Constant (K): A measure of the affinity between the drug and its binding partner.

Number of Binding Sites (n): The stoichiometry of the interaction. researchgate.netnih.gov

Such studies allow for the characterization of the thermodynamics of the interaction, including the free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), which can help elucidate the nature of the binding forces, such as van der Waals interactions or hydrogen bonding. researchgate.net The intrinsic fluorescence of DNA itself or target proteins can also be monitored to detect binding events. springernature.commdpi.com

Gel Electrophoresis and High-Resolution Mass Spectrometry in DNA Cleavage Assays

Gel electrophoresis is a fundamental technique for studying DNA cleavage. researchgate.net In a typical assay, supercoiled plasmid DNA is incubated with the compound of interest. If the compound induces a single-strand break, the supercoiled DNA (Form I) is converted into a relaxed, open-circular form (Form II). If a double-strand break occurs, a linear form (Form III) is produced. These different DNA topoisomers can be separated by agarose (B213101) gel electrophoresis because they migrate through the gel at different rates. researchgate.net The extent of DNA cleavage can be quantified by measuring the intensity of the bands corresponding to each form. researchgate.net

Research has shown that this compound is capable of cleaving DNA, particularly at apurinic (AP) sites. nih.gov It induces cleavage at the 3' side of the AP site through a process of β-elimination, which involves the formation of a Schiff base. nih.gov This activity can be readily visualized and assessed using gel electrophoresis. nih.gov For example, studies have demonstrated that 10 µM of this compound can inhibit the repair of apurinic sites by 70% and the endonuclease activity of E. coli exonuclease III by 65%, effects that are quantified through gel-based assays. nih.gov

High-Resolution Mass Spectrometry (HRMS) offers a complementary and more detailed analysis of DNA damage. While gel electrophoresis shows the outcome of cleavage, HRMS can identify the precise chemical nature of the DNA damage, including the formation of adducts and the structure of the cleaved fragments. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying DNA damage response proteins and can be used to study the effects of compounds like this compound on cellular DNA repair pathways. nih.gov HRMS can provide high-resolution mapping of the interaction sites between DNA and proteins, and can even identify the specific amino acid residues involved in forming cross-links. nih.gov

| Technique | Role in this compound Research | Information Obtained |

| Gel Electrophoresis | Visualizes and quantifies the cleavage of plasmid DNA. | Detection of single- and double-strand breaks; assessment of cleavage efficiency and inhibition of DNA repair enzymes. researchgate.netnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides detailed chemical analysis of DNA damage and drug-DNA adducts. | Precise mass determination of DNA fragments, identification of adduct structures, and characterization of DNA-protein cross-links. nih.govnih.gov |

Strategies for Overcoming Resistance and Enhancing Efficacy in Preclinical Settings

Development of Next-Generation 9-Aminoellipticine Analogs

To address the limitations associated with parent ellipticine (B1684216) compounds, including potential resistance and toxicity, significant efforts have been directed towards synthesizing and evaluating novel analogs with improved preclinical profiles. These next-generation compounds are designed to retain or enhance the core mechanism of action, such as topoisomerase II inhibition, while exhibiting superior potency or circumventing resistance pathways researchgate.netu-szeged.hu.

Research has identified several ellipticine derivatives with promising preclinical activity. For instance, N-methyl-5-demethyl ellipticine (ET-1) and 2-methyl-N-methyl-5-demethyl ellipticinium iodide (ET-2) have been characterized as potent compounds targeting DNA topoisomerase II researchgate.netu-szeged.hu. Structural modifications involving the introduction of alkyl groups at various positions on the ellipticine scaffold have also yielded significant results. Analogs such as Z-1 and Z-2 have demonstrated substantially higher efficacy compared to the parent ellipticine in preclinical cell line assays, while others like Z-4 and Z-5 showed comparable activity, and Z-6 exhibited intermediate efficacy u-szeged.hu.

Further investigations have focused on specific therapeutic areas. In preclinical models of myeloma, ellipticine derivatives like NSC 338258 (also known as EPED3) and NSC 69187 have shown superior anti-myeloma activity compared to ellipticine, with NSC 338258 exhibiting greater toxicity across tested cell lines google.com. Additionally, derivatives such as 9-dimethyl amino-ethoxy ellipticine have displayed the highest cell growth inhibition efficacy among tested ellipticine analogs google.com. These findings highlight the potential of rational structural design to generate ellipticine-based compounds with enhanced potency and potentially altered resistance profiles.

Preclinical Combination Therapy Regimens

Combining ellipticine derivatives with other therapeutic agents represents a key strategy to achieve synergistic effects, enhance cytotoxic activity, and overcome resistance mechanisms in preclinical cancer models.

Ellipticine derivatives exert their cytotoxic effects, in part, by interfering with DNA processing and inhibiting DNA topoisomerase II researchgate.netu-szeged.hu. This mechanism makes them amenable to combination with conventional DNA-damaging agents, such as chemotherapy or radiotherapy. Preclinical studies have indicated that ellipticine exhibits more pronounced cytotoxic action than cisplatin, suggesting a basis for synergistic interactions u-szeged.hu. The principle behind such combinations is to induce significant DNA damage using one agent while simultaneously inhibiting the cell's DNA repair machinery with another, thereby overwhelming cellular defense mechanisms and promoting apoptosis frontiersin.orgnmsgroup.itnih.gov. While specific quantitative data on synergistic ratios for this compound in combination with various DNA-damaging agents are still emerging, the general strategy of combining topoisomerase inhibitors with DNA-damaging agents is a well-established approach in oncology research hematologyandoncology.net.

Cancer cells often develop resistance to chemotherapeutic agents through various mechanisms, including the activation of bypass signaling pathways or the upregulation of drug efflux pumps nih.govnih.govamegroups.org. Preclinical research is exploring the combination of ellipticine derivatives with targeted therapies that can modulate these resistance pathways. Studies have shown that resistance to ellipticine can involve cross-resistance to other drugs, decreased drug uptake, and increased expression of multidrug resistance-associated glycoproteins nih.gov. Therefore, combining ellipticine derivatives with agents that target these specific resistance mechanisms could restore sensitivity.

Furthermore, in other cancer contexts, combining targeted therapies with agents that inhibit bypass signaling pathways (e.g., PI3K or MEK inhibitors) has proven effective in overcoming resistance nih.govamegroups.org. While direct preclinical evidence for combining ellipticine derivatives with specific targeted therapies against known ellipticine resistance pathways is less detailed in the current literature, the broader strategy of targeting resistance pathways is a critical focus. For example, dual inhibition of targets like c-Met and VEGFR-2 has been identified as a method to overcome resistance to small molecule inhibitors researchgate.net. This suggests that future preclinical studies could investigate combinations of ellipticine derivatives with targeted agents that modulate pathways implicated in ellipticine resistance or general cancer cell survival.

Novel Drug Delivery Systems and Prodrug Approaches in Preclinical Models

To enhance the therapeutic index, improve drug targeting, and overcome pharmacokinetic limitations such as poor solubility and rapid metabolism, novel drug delivery systems (NDDS) and prodrug strategies are being investigated for ellipticine derivatives in preclinical models ijpsjournal.comnih.govijpsjournal.comcreative-bioarray.comijpsjournal.comresearchgate.netmdpi.comresearchgate.net. These advanced approaches aim to optimize drug delivery and efficacy.

Prodrug strategies involve the chemical modification of the active drug into an inactive precursor that is converted to the active form within the body, often at the tumor site ijpsjournal.commdpi.comresearchgate.net. This approach can improve physicochemical properties, enhance absorption, reduce systemic toxicity, and potentially mitigate multidrug resistance ijpsjournal.comresearchgate.net. For ellipticine derivatives, prodrug design could involve creating conjugates that release the active ellipticine moiety in response to specific tumor microenvironment triggers, such as elevated levels of certain enzymes or specific pH conditions. For instance, HPMA copolymer-aminoellipticine conjugates represent a polymer-drug conjugate approach designed to improve drug delivery researchgate.net.

Novel drug delivery systems, including nanoparticles, liposomes, and polymer conjugates, offer further advantages by protecting the drug from degradation, prolonging its circulation time, and enabling targeted delivery to tumor sites nih.govijpsjournal.comresearchgate.net. Liposomal formulations, for example, are known to reduce the adverse effects of cytotoxic drugs on normal cells ijpsjournal.com. The application of such advanced delivery systems to ellipticine derivatives could significantly enhance their preclinical therapeutic outcomes by improving their pharmacokinetic and pharmacodynamic properties, thereby increasing their efficacy and reducing off-target toxicity.

Compound List:

this compound

Ellipticine

N-methyl-5-demethyl ellipticine (ET-1)

2-methyl-N-methyl-5-demethyl ellipticinium iodide (ET-2)

Z-1 (Ellipticine analog)

Z-2 (Ellipticine analog)

Z-4 (Ellipticine analog)

Z-5 (Ellipticine analog)

Z-6 (Ellipticine analog)

NSC 338258 (EPED3)

NSC 69187

9-methoxy ellipticine

9-dimethyl amino-ethoxy ellipticine

Cisplatin

Vincristine

Paclitaxel

Gemcitabine

Carboplatin

Osimertinib

Gefitinib

Afatinib

Erlotinib

AZD9291

WZ4002

Iniparib

Rucaparib

Temozolomide

Topotecan

O6-benzylguanine

Lomeguatrib

AT-101

LBH589

KD5170

SMAC-mimetics

Glutaminase-1 (GLS1)-inhibitors

Thenoyltrifluoroacetone

Artesunate

Ascorbic acid

Dihydroartemisinin

Evodiamine

b-AP15

VLX1570

Erw-ASNase

TAK-242

CDDO-Im

NOXA-inhibitors

FTY720

GCS-100

AXL inhibitors

MET inhibitors

VEGFR-2 inhibitors

PI3K inhibitors

MEK inhibitors

FGFR inhibitors

AKT inhibitors

EGFR inhibitors

EGFR-TKIs

TKI

HPMA copolymer

Docetaxel (DTX)

RS-0139

Cannabidiol (CBD)

Trastuzumab

Atezolizumab

T-DM1

EGF

HER2

EGFR

HER3

GRPR

NPY(Y1)R

miR-21

CD133 aptamer

3,3′-diindolylmethane (DIM)

Her-LP-MET

Future Directions and Emerging Research Avenues for 9 Aminoellipticine

Identification of Unexplored Biological Targets and Pathways

While the primary mechanisms of 9-aminoellipticine, such as DNA intercalation and inhibition of topoisomerase II, are well-documented, a comprehensive understanding of its full spectrum of biological targets is still emerging. Future research will likely focus on identifying novel interacting partners and elucidating the broader signaling pathways affected by this compound.

Key areas of future investigation include:

Beyond Topoisomerase II: Research is expanding to identify other potential protein targets. Techniques such as affinity chromatography and mass spectrometry-based proteomics can be employed to pull down and identify proteins that directly bind to this compound or its metabolites.

Modulation of Kinase Signaling: Preliminary studies suggest that ellipticines can influence various protein kinases. Future work could systematically screen the human kinome to identify specific kinases that are either directly inhibited or allosterically modulated by this compound.

Impact on DNA Repair Pathways: this compound has been shown to inhibit the base excision-repair pathway by interacting with apurinic/apyrimidinic (AP) sites. nih.gov Further research could explore its effects on other DNA repair mechanisms, such as mismatch repair and homologous recombination, which could reveal synergistic opportunities with other DNA-damaging agents.

Induction of Novel Cell Death Mechanisms: Beyond apoptosis, the role of this compound in inducing other forms of programmed cell death, such as necroptosis or ferroptosis, remains largely unexplored. Investigating these alternative pathways could provide new insights into its cytotoxic effects and potential strategies to overcome apoptosis resistance.

| Research Area | Potential Techniques | Rationale |

| Novel Protein Target Identification | Affinity Chromatography, Mass Spectrometry, Chemical Proteomics | To identify direct binding partners of this compound beyond its known targets. |

| Kinase Signaling Pathway Analysis | Kinome-wide screening assays, Western Blotting | To determine the specific effects of this compound on cellular signaling cascades regulated by kinases. |

| Comprehensive DNA Repair Pathway Analysis | Cell-based DNA repair assays, Immunofluorescence | To understand the full impact of this compound on genomic stability and its potential for combination therapies. |

| Exploration of Alternative Cell Death Pathways | Cell viability assays, specific inhibitors of necroptosis and ferroptosis | To uncover new mechanisms of cytotoxicity and address resistance to conventional apoptosis. |

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To gain a more clinically relevant understanding of this compound's mechanism of action, researchers are moving beyond traditional two-dimensional (2D) cell culture and simple xenograft models. The development and application of more sophisticated models are crucial for elucidating complex biological responses.

Advanced In Vitro Models:

Three-Dimensional (3D) Spheroids and Organoids: These models more accurately mimic the in vivo tumor microenvironment, including cell-cell interactions, nutrient gradients, and drug penetration challenges. qkine.comnih.gov Studying this compound in patient-derived organoids can provide insights into patient-specific responses and potential biomarkers of sensitivity or resistance. nih.govyoutube.com

Microfluidic "Organ-on-a-Chip" Systems: These devices allow for the co-culture of different cell types in a more physiologically relevant context, enabling the study of drug metabolism, efficacy, and toxicity in a multi-organ system. nih.gov For instance, a "liver-on-a-chip" model could be used to study the metabolic activation of this compound and its subsequent effects on target cancer cells.

Advanced In Vivo Models:

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have been shown to better retain the characteristics of the original tumor compared to cell line-derived xenografts. abnova.comnih.govtaconic.comyoutube.com These models are invaluable for evaluating the in vivo efficacy of this compound in a context that reflects human tumor heterogeneity.

Genetically Engineered Mouse Models (GEMMs): GEMMs that develop spontaneous tumors with specific genetic alterations relevant to human cancers can be used to study the efficacy of this compound in a more immunologically intact system and to investigate the interplay between the drug and the host immune response.

| Model Type | Key Advantages for this compound Research |

| 3D Organoids | Better recapitulation of tumor architecture and heterogeneity; potential for personalized medicine studies. qkine.comnih.govfrontiersin.org |

| Organ-on-a-Chip | Allows for the study of multi-organ interactions, including drug metabolism and systemic toxicity, in a controlled in vitro environment. nih.gov |

| Patient-Derived Xenografts (PDX) | High fidelity to the original patient tumor, preserving genetic and phenotypic heterogeneity; improved predictive value for clinical response. abnova.comnih.gov |

| Genetically Engineered Mouse Models (GEMMs) | Enables the study of this compound in the context of a competent immune system and specific oncogenic drivers. |

Application of Omics Technologies for Comprehensive Biological Profiling

The application of high-throughput "omics" technologies can provide an unbiased, system-wide view of the cellular responses to this compound. nih.govfrontiersin.org Integrating data from these different platforms will be key to building a comprehensive picture of its mechanism of action and for the identification of predictive biomarkers.

Genomics and Transcriptomics: Next-generation sequencing (NGS) can be used to identify genetic mutations or gene expression signatures that correlate with sensitivity or resistance to this compound. nih.gov RNA-sequencing (RNA-seq) can reveal the global transcriptional changes induced by the compound, offering clues about the pathways it modulates.

Proteomics: Advanced mass spectrometry-based proteomics can be used to quantify changes in protein expression and post-translational modifications following treatment with this compound. nih.gov This can help to identify the downstream effectors of its primary targets and uncover novel mechanisms of action.

Metabolomics: By profiling the changes in cellular metabolites, metabolomics can shed light on how this compound affects cellular metabolism. oatext.com This could be particularly relevant for understanding its effects on rapidly proliferating cancer cells with altered metabolic dependencies.

Integrative Multi-Omics Analysis: The true power of these technologies lies in their integration. frontiersin.org By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can construct detailed network models of this compound's effects, leading to a more profound understanding of its biological impact.

| Omics Technology | Application in this compound Research | Potential Insights |

| Genomics/Transcriptomics | Identifying gene expression signatures and mutations associated with drug response. nih.gov | Predictive biomarkers of sensitivity/resistance; understanding of modulated signaling pathways. |

| Proteomics | Quantifying changes in protein expression and post-translational modifications. nih.gov | Identification of downstream effectors and off-target effects. |

| Metabolomics | Profiling alterations in cellular metabolite levels. oatext.com | Understanding the impact on cancer cell metabolism and bioenergetics. |

| Multi-Omics Integration | Combining data from all omics platforms for a systems-level analysis. nih.govfrontiersin.org | Comprehensive modeling of the drug's mechanism of action and cellular response networks. |

Translational Research Opportunities (Excluding Clinical Human Trials)

Beyond fundamental mechanistic studies, there are significant opportunities to translate our understanding of this compound into preclinical applications that could pave the way for future therapeutic strategies.

Veterinary Oncology: Naturally occurring cancers in companion animals, such as dogs and cats, often share molecular and pathological similarities with human cancers. aaha.org Investigating the efficacy and safety of this compound in veterinary cancer patients could provide valuable preclinical data and potentially offer new treatment options for these animals. livs.orgpetcancerinformation.competcancerinformation.comavim.us

Development of Novel Combination Therapies: A deeper understanding of the pathways modulated by this compound will enable the rational design of combination therapies. For example, its ability to interfere with DNA repair could be exploited by combining it with PARP inhibitors or certain chemotherapeutic agents. Preclinical studies in advanced in vivo models would be essential to validate these combinations.

Biomarker-Guided Therapy: The use of omics technologies can lead to the identification of predictive biomarkers that can identify patient populations most likely to respond to this compound. This would involve preclinical validation of these biomarkers in PDX models or other relevant systems to establish a clear link between the biomarker and drug efficacy.

Overcoming Drug Resistance: Research into the mechanisms of resistance to this compound is crucial. nih.gov This could involve generating resistant cell lines and using multi-omics approaches to identify the adaptive changes that drive resistance. This knowledge can then be used to develop strategies to overcome or circumvent these resistance mechanisms, for instance, through combination therapies or the development of next-generation derivatives.

Q & A

Q. How can researchers integrate omics data to elucidate this compound’s polypharmacology?

- Methodological Answer: Perform transcriptomic/proteomic profiling of treated cells (e.g., RNA-seq, SILAC). Use pathway enrichment tools (e.g., DAVID, GSEA) to identify perturbed networks. Validate candidate targets via CRISPR screens or thermal proteome profiling. Cross-reference findings with drug-target databases (e.g., ChEMBL) .

Guidance for Methodological Rigor

- Data Presentation: Follow Beilstein Journal guidelines: place raw data in appendices, highlight processed data in figures with error bars, and annotate statistical significance (p-values) .

- Ethical Replication: Adhere to Cochrane Handbook standards for systematic reviews when synthesizing contradictory evidence .

- Question Formulation: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine advanced research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.